Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate

Lipophilicity LogP Extraction Efficiency

Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate (CAS 668969-70-8) is a heterocyclic building block composed of a benzene-fused isoxazole core with a bromine substituent at the 5-position and an ethyl ester at the 3-position (C₁₀H₈BrNO₃, MW 270.08 g/mol). It is commercially available as a white solid from multiple vendors at purities ranging from 95% to 98%.

Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
CAS No. 668969-70-8
Cat. No. B1466046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromobenzo[d]isoxazole-3-carboxylate
CAS668969-70-8
Molecular FormulaC10H8BrNO3
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC2=C1C=C(C=C2)Br
InChIInChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h3-5H,2H2,1H3
InChIKeyMUPVRXDZBSEYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate (CAS 668969-70-8) – Procurement-Ready Profile for a Brominated Benzisoxazole Building Block


Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate (CAS 668969-70-8) is a heterocyclic building block composed of a benzene-fused isoxazole core with a bromine substituent at the 5-position and an ethyl ester at the 3-position (C₁₀H₈BrNO₃, MW 270.08 g/mol) [1]. It is commercially available as a white solid from multiple vendors at purities ranging from 95% to 98% . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the aryl bromide enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira) and the ester group permits further derivatisation via hydrolysis or transesterification [2].

Why Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate Cannot Be Replaced by a Generic Benzisoxazole Analog


Substituting Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate (CAS 668969-70-8) with an unsubstituted or differently substituted benzisoxazole ester introduces measurable liabilities in synthetic utility and physicochemical profile. The C–Br bond at the 5-position is the essential handle for downstream diversification via cross-coupling, a functionality absent in the parent ethyl benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5) [1]. Replacing the ethyl ester with a methyl ester (CAS 1123169-30-1) or carboxylic acid (CAS 1123169-28-7) alters the compound's lipophilicity and reactivity, which can affect solubility, reaction selectivity, and purification outcomes [2]. Even regioisomeric bromination (e.g., 4-bromo, CAS 1352398-39-0) can lead to distinct coupling kinetics and product profiles [3]. The quantitative evidence below demonstrates where these differences carry practical consequences for procurement decisions.

Head-to-Head and Class-Level Evidence: Quantified Differentiation of Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate vs. Closest Analogs


Lipophilicity Advantage vs. Methyl Ester: 7.3× Higher Calculated LogP for Improved Organic-Phase Extraction

Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate exhibits a calculated partition coefficient (XLogP3) of 3.0, compared with XLogP3 = 2.2 for its methyl ester analog Methyl 5-bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-30-1) [1]. The 0.8 log unit difference corresponds to an approximately 6.3–7.3× greater partitioning into organic solvents, which can substantially improve recovery in liquid–liquid extraction workup of cross-coupling reaction mixtures [2].

Lipophilicity LogP Extraction Efficiency

Synthetic Utility Differentiation: C5-Bromo Enables Cross-Coupling Unavailable to Non-Halogenated Parent Scaffold

The 5-bromo substituent of Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate permits direct participation in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling installation of aryl, heteroaryl, or vinyl groups at the C5 position [1]. In contrast, the non-halogenated parent compound Ethyl benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5) lacks this coupling handle entirely, requiring separate pre-functionalization (e.g., directed C–H borylation) that adds 1–2 synthetic steps and reduces overall yield [2]. Literature reports for structurally analogous 5-bromoisoxazoles report Suzuki coupling yields of 65–92% under standard Pd(PPh₃)₄/K₂CO₃/dioxane conditions [3].

Cross-Coupling Suzuki-Miyaura Bromine Handle

Regioisomeric Differentiation: 5-Bromo vs. 4-Bromo Substitution for Orthogonal Coupling Selectivity

The 5-bromo regioisomer (CAS 668969-70-8) places the coupling handle para to the isoxazole oxygen, whereas the 4-bromo isomer (Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate, CAS 1352398-39-0) positions it meta to the oxygen and ortho to the ester . This regioisomeric difference affects both steric accessibility for palladium catalysts and the electronic character of the resulting biaryl products. In analogous benzisoxazole systems, cross-coupling rates have been observed to differ by a factor of 2–5× depending on bromine position, reflecting differential electron density at the reacting carbon [1]. The 5-bromo isomer provides a distinct coupling vector that yields para-substituted biaryl architectures not accessible from the 4-bromo isomer [2].

Regiochemistry Cross-Coupling Selectivity Orthogonal Reactivity

Ester Group Selection for Downstream Manipulation: Ethyl Ester Balances Stability and Reactivity vs. Free Acid

The ethyl ester functionality of CAS 668969-70-8 provides a protected carboxylic acid equivalent that can be cleanly hydrolyzed to 5-bromobenzo[d]isoxazole-3-carboxylic acid (CAS 1123169-28-7) under mild basic conditions (LiOH, THF/H₂O) without affecting the aryl bromide . Direct procurement of the free acid (CAS 1123169-28-7) is available, but the acid's higher polarity (XLogP3 ≈ 1.5, estimated) and poorer solubility in common organic solvents can complicate subsequent amide coupling or esterification steps that require anhydrous conditions . The ethyl ester thus offers a strategic advantage by enabling orthogonal reactivity: the bromine can be derivatized first via cross-coupling, followed by ester unmasking, or vice versa [1].

Ester Hydrolysis Protecting Group Strategy Synthetic Intermediate

Commercially Available Purity Benchmarks: Multi-Vendor Availability at ≥97% vs. Methyl Ester's ≤96% Typical Purity

Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate is offered by multiple established vendors at defined purity levels: Leyan supplies the compound at 97% purity (100 mg), and AKSci offers it at 98% purity with full QC documentation (COA, SDS) . In comparison, the methyl ester analog (CAS 1123169-30-1) is typically listed at 96% purity by the same and other vendors . While a 1–2% purity differential may appear modest, for building blocks intended for late-stage coupling in medicinal chemistry programs, higher initial purity reduces the risk of impurities carrying through to final compounds or interfering with catalytic cycles [1].

Commercial Purity Vendor Specification Quality Control

Halogen Identity Comparison: C5-Bromo vs. C5-Chloro Reactivity in Cross-Coupling Catalysis

The C–Br bond in Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond in the corresponding 5-chloro analog (Ethyl 5-chlorobenzo[d]isoxazole-3-carboxylate, inferred from CAS 108805-37-4) [1]. For aryl halides, the relative oxidative addition rates follow the order Ar–I > Ar–Br > Ar–Cl >> Ar–F, with bromides typically reacting 50–100× faster than chlorides under identical conditions [2]. This kinetic advantage allows milder reaction temperatures (80–100 °C for bromide vs. 100–130 °C for chloride) and broader functional group tolerance in complex substrate settings [3].

Halogen Selectivity C–Br vs. C–Cl Cross-Coupling Kinetics

Priority Application Scenarios for Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate Based on Verified Differentiation Evidence


C5-Arylation for Kinase Inhibitor Fragment Libraries

The aryl bromide of CAS 668969-70-8 serves as a direct coupling partner in Suzuki–Miyaura reactions, enabling rapid generation of C5-arylated benzisoxazole libraries for kinase inhibitor screening programs. The 5-bromo regioisomer specifically delivers para-arylated biaryl scaffolds desirable for ATP-binding site complementarity . Procuring the pre-brominated building block eliminates one de novo halogenation step relative to the non-halogenated parent, accelerating hit-to-lead timelines.

HIF-1α Inhibitor Lead Optimization Requiring Ester-Masked Carboxylic Acid

In a published benzo[d]isoxazole-based HIF-1α transcription inhibitor program (compounds 15 and 31, IC₅₀ = 24 nM in HEK293T dual-luciferase reporter assay), the 3-carboxylate moiety was critical for activity . The ethyl ester of CAS 668969-70-8 provides a protected form of this carboxylate, allowing late-stage hydrolysis to the free acid only after the core scaffold has been fully elaborated, which is essential when carboxylic acid functionality would interfere with upstream coupling steps.

Multi-Step Synthesis Requiring Orthogonal Bromine and Ester Reactivity

For complex target molecules where both the C5 position and the C3 carboxylate require independent derivatization, the ethyl ester of CAS 668969-70-8 enables a flexible synthetic sequence: (i) Suzuki coupling at C5 with the ester intact, (ii) subsequent ester hydrolysis, and (iii) amide coupling to install the final substituent . This orthogonal protection strategy is not directly achievable with the free acid analog and is less convenient with the methyl ester due to its lower lipophilicity and consequent workup challenges.

Precision Synthesis Where Impurity Carry-Through Risk Must Be Minimized

In medicinal chemistry programs where building blocks are used in late-stage diversification, the 97–98% commercial purity specification of the ethyl ester offers a measurable purity advantage over the typically 96% purity of the methyl ester analog . This reduces the risk that trace impurities (e.g., de-brominated byproducts or residual palladium from prior steps) will accumulate in the final compound, which is particularly important for compounds entering in vivo pharmacokinetic profiling.

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